3-(4-methoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(4-methoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of biological activities and are commonly used in pharmaceuticals for their sedative, anxiolytic, and muscle relaxant properties .
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process. One efficient method involves a carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation. This method uses iodobenzene and terminal alkynes as starting materials, with a Pd-catalyzed carbonylative coupling to form 1,3-ynones as key intermediates. The subsequent cyclocondensation is catalyzed by Cp2TiCl2/m-phthalic acid/ethanol under one-pot conditions, yielding the desired benzodiazepine compound with high efficiency .
Chemical Reactions Analysis
3-(4-methoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-(4-methoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in studies related to its interaction with biological targets, such as GABA receptors, to understand its pharmacological effects.
Medicine: It is investigated for its potential therapeutic uses, including its sedative and anxiolytic properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the GABA-A receptor. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction results in a conformational change in the receptor, potentiating its activity and leading to increased chloride ion influx, which hyperpolarizes the neuron and reduces neuronal excitability .
Comparison with Similar Compounds
Similar compounds to 3-(4-methoxyphenyl)-11-(3-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepines such as diazepam, nitrazepam, and bromazepam. While these compounds share a common benzodiazepine core, they differ in their substituents and pharmacological profiles. For example:
Diazepam: Known for its long-acting anxiolytic and muscle relaxant properties.
Nitrazepam: Used primarily as a hypnotic and anticonvulsant.
Bromazepam: Commonly used for its intermediate-acting anxiolytic effects.
The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C27H26N2O2 |
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Molecular Weight |
410.5g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-6-(3-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H26N2O2/c1-17-6-5-7-19(14-17)27-26-24(28-22-8-3-4-9-23(22)29-27)15-20(16-25(26)30)18-10-12-21(31-2)13-11-18/h3-14,20,27-29H,15-16H2,1-2H3 |
InChI Key |
ZWWUJEHNPLNWGG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
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